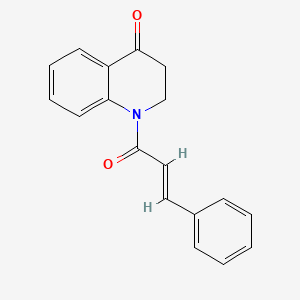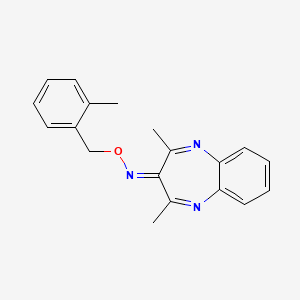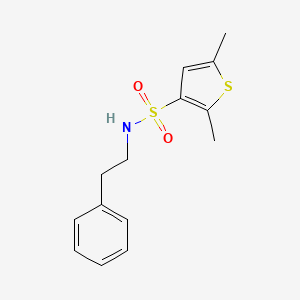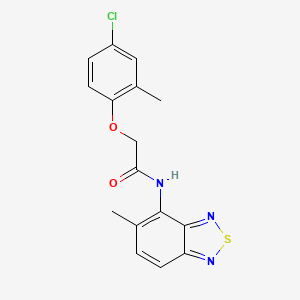![molecular formula C11H8N4O2 B5572562 7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)
7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds related to "7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one" involves multiple steps, including thermolysis and cycloaddition reactions. For instance, fused tricyclic derivatives have been prepared through thermolysis in acetic acid and subsequent synthesis steps to yield complex diazepine structures (Shafiee & Shekarchi, 2002). Additionally, oxadiazole derivatives have been synthesized via cycloaddition reactions, highlighting the chemical versatility of these compounds (Ayyash et al., 2021).
Molecular Structure Analysis
The molecular structure of diazepines and related compounds, such as "7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one", is characterized by their fused ring systems and substituent patterns. These structural features are essential for their biological activity and interaction with biological receptors. X-ray crystallography and NMR spectroscopy are commonly used techniques for the elucidation of their detailed molecular structures (Wang et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of diazepines, including "7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one", involves various reactions such as cycloaddition, condensation, and cyclization, leading to a wide range of derivatives with diverse properties. These reactions are pivotal for exploring the chemical space of diazepines and enhancing their application potential (Pardeshi et al., 2010).
Physical Properties Analysis
The physical properties of diazepines, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and material science. These properties are influenced by the molecular structure and substitution patterns of the compounds (Low et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, of diazepines are essential for their utility in synthetic chemistry and pharmaceutical applications. Studies have shown that modifications on the diazepine core can lead to compounds with varied biological activities and chemical behaviors (Faizi et al., 2012).
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
A series of new derivatives related to the core structure of interest have been synthesized, focusing on their potential antimicrobial activities. These compounds, integrating 1,3,4-oxadiazole moieties with pyrazino and diazepine structures, demonstrated good to excellent antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Ayyash et al., 2021).
Benzodiazepine Receptor Partial Agonists
Research on oxadiazolylimidazobenzodiazepines has shown that these compounds, due to structural differences from classical benzodiazepines, exhibit increased receptor efficacy. This highlights their potential for further development into new therapeutic agents targeting the benzodiazepine receptor, which could offer alternatives with potentially different therapeutic profiles (Watjen et al., 1989).
Anticonvulsant and Muscle Relaxant Activities
Compounds derived from 1,3,4-oxadiazole, among other structures, have been investigated for their anticonvulsant and muscle relaxant activities. This study highlights the potential of these compounds as a basis for the development of new treatments for conditions requiring muscle relaxation and seizure control (Almasirad et al., 2007).
Pharmacological Evaluation of Novel Derivatives
Novel derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their agonistic effects on benzodiazepine receptors. This research indicates the significance of specific substitutions on the oxadiazole ring for enhancing anticonvulsant activity, suggesting a pathway for the development of new benzodiazepine receptor agonists (Faizi et al., 2012).
Antianxiety and Anticonvulsant Agents
A study on 4-aryl-1,3-dialkyl-6,8-dihydropyrazolo[3,4-e] [1,4]diazepin-7(1H)-ones demonstrated their potent CNS effects similar to diazepam, indicating their potential as antianxiety and anticonvulsant agents. This research provides insights into the development of new psychotropic medications (Dewald et al., 1977).
Orientations Futures
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, oxadiazole derivatives are known to have various biological activities and are used in the development of new drugs . Therefore, this compound could potentially be of interest in medicinal chemistry.
Propriétés
IUPAC Name |
7-phenyl-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c16-9-6-8(7-4-2-1-3-5-7)12-10-11(13-9)15-17-14-10/h1-6H,(H,12,14)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZJDCDYIJBLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3C(=N2)NON3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5572479.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5572494.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5572504.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5572524.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5572531.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)


![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)